Pipenzolate bromide
Vue d'ensemble
Description
Pipenzolate bromide is a pharmaceutical drug that has been studied as an antispasmodic agent and to treat peptic ulcer . It is a quaternary ammonium antimuscarinic with peripheral actions similar to those of atropine .
Synthesis Analysis
A liquid chromatographic method has been developed and validated for quantitative analysis of pipenzolate bromide (PP), its hydrolysis products, and phenobarbitone, sodium benzoate, and sodium saccharine . Forced degradation studies were performed on a bulk sample of PP using 0.1 M hydrochloric acid, 0.01 M sodium hydroxide, 0.33% hydrogen peroxide, heat (70 °C), and photolytic degradation .
Molecular Structure Analysis
The molecular formula of Pipenzolate bromide is C22H28BrNO3 . Its molar mass is 434.374 g·mol −1 . The IUPAC name is 1-Ethyl-3- [2-hydroxy (diphenyl)acetoxy]-1-methylpiperidinium bromide .
Chemical Reactions Analysis
The proposed LC method was used to study the kinetics of acidic hydrolysis and pH-rate profiles of hydrolysis of PP in Britton–Robinson buffer solutions . The pH-rate profile of hydrolysis of PP in Britton–Robinson buffer solutions within the pH range 2–9 was studied .
Physical And Chemical Properties Analysis
The molecular weight of Pipenzolate bromide is 434.367 g/mol . The molecular formula is C22H28NO3.Br .
Applications De Recherche Scientifique
Application Summary
Pipenzolate Bromide has been used in pharmaceutical research to develop and validate a liquid chromatographic method for quantitative analysis of Pipenzolate Bromide, its hydrolysis products, and other compounds .
Methods of Application
A 5-μm particle ODS column was used with acetonitrile–KH2PO4 (10 mm, pH 3.5) 40:60 (v/v), containing 5 mm heptanesulfonic acid as mobile phase . Forced degradation studies were performed on a bulk sample of Pipenzolate Bromide using 0.1 M hydrochloric acid, 0.01 M sodium hydroxide, 0.33% hydrogen peroxide, heat (70 °C), and photolytic degradation .
Results or Outcomes
The proposed LC method was used to study the kinetics of acidic hydrolysis and pH-rate profiles of hydrolysis of Pipenzolate Bromide in Britton–Robinson buffer solutions .
Treatment of Gastrointestinal Disorders
Application Summary
Pipenzolate Bromide is a pharmaceutical drug that has been studied as an antispasmodic agent and to treat peptic ulcer .
Methods of Application
Pipenzolate Bromide acts as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, therefore preventing acetylcholine from binding to the receptors .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but as an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract .
Treatment of Aerophagy
Application Summary
Aerophagy is the condition of excessive air swallowing. Pipenzolate Bromide has been used in the treatment of this condition .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of aerophagy .
Treatment of Bloating
Application Summary
Bloating is a common digestive problem, often caused by certain foods or overeating. Pipenzolate Bromide has been used in the treatment of bloating .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract, which can contribute to bloating .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of bloating .
Treatment of Diarrhea
Application Summary
Diarrhea is a common condition that involves frequent, loose, or watery bowel movements. Pipenzolate Bromide has been used in the treatment of diarrhea .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract, which can contribute to diarrhea .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of diarrhea .
Treatment of Dyspepsia
Application Summary
Dyspepsia, also known as indigestion, is a condition that causes discomfort or pain in the upper abdomen. Pipenzolate Bromide has been used in the treatment of dyspepsia .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract, which can contribute to dyspepsia .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of dyspepsia .
Treatment of Gastrointestinal Motility Disorders
Application Summary
Pipenzolate Bromide is an antimuscarinic agent indicated in the treatment of gastrointestinal motility disorders .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of gastrointestinal motility disorders .
Treatment of Arrhythmia
Application Summary
Pipenzolate Bromide has been indicated in the treatment of arrhythmia .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of arrhythmia .
Treatment of Biliary Dyskinesia
Application Summary
Biliary dyskinesia is a disorder of some component of biliary part of the digestive system in which bile physically can’t get to where it needs to go. Pipenzolate Bromide has been used in the treatment of this condition .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of biliary dyskinesia .
Treatment of Colic
Application Summary
Colic is severe, often fluctuating pain in the abdomen that is caused by the spasmodic contraction of smooth muscle. Pipenzolate Bromide has been used in the symptomatic treatment of colic .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of colic .
Treatment of Dyskinesia
Application Summary
Dyskinesia is a movement disorder which consists of effects including diminished voluntary movements and the presence of involuntary movements. Pipenzolate Bromide has been used in the treatment of this condition .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of dyskinesia .
Treatment of Gastric Hypersecretion
Application Summary
Gastric hypersecretion is a condition where the stomach produces too much acid. Pipenzolate Bromide has been used in the treatment of this condition .
Methods of Application
As an antimuscarinic agent, Pipenzolate Bromide would help to reduce muscle spasms in the gastrointestinal tract .
Results or Outcomes
The specific outcomes of this application are not detailed in the sources, but it is expected that the treatment would help to alleviate the symptoms of gastric hypersecretion .
Safety And Hazards
Propriétés
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCWWFPZMHXCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-38-6 (Parent) | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023480 | |
Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pipenzolate bromide | |
CAS RN |
125-51-9 | |
Record name | Pipenzolate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipenzolate bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPENZOLATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX41DUS2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.